3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole
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Overview
Description
3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: This step often involves the use of difluoroethylating agents, such as difluoroethyl iodide, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen and difluoroethyl groups can enhance its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloro-1H-pyrazole: Lacks the difluoroethyl group, which may result in different chemical and biological properties.
4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the bromine atom, potentially affecting its reactivity and applications.
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the chlorine atom, which may influence its chemical behavior and uses.
Uniqueness
3-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the combination of bromine, chlorine, and difluoroethyl groups, which confer distinct chemical reactivity and potential applications. This combination of substituents can enhance its utility in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C5H4BrClF2N2 |
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Molecular Weight |
245.45 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-(2,2-difluoroethyl)pyrazole |
InChI |
InChI=1S/C5H4BrClF2N2/c6-5-3(7)1-11(10-5)2-4(8)9/h1,4H,2H2 |
InChI Key |
RTAPTIRJJAQJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)Br)Cl |
Origin of Product |
United States |
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